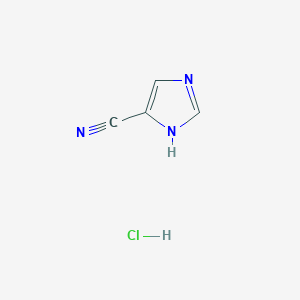![molecular formula C27H28F2O3 B2600459 (E)-16-(4-(difluoromethoxy)benzylidene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one CAS No. 1192740-86-5](/img/structure/B2600459.png)
(E)-16-(4-(difluoromethoxy)benzylidene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-16-(4-(difluoromethoxy)benzylidene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a useful research compound. Its molecular formula is C27H28F2O3 and its molecular weight is 438.515. The purity is usually 95%.
BenchChem offers high-quality (E)-16-(4-(difluoromethoxy)benzylidene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-16-(4-(difluoromethoxy)benzylidene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Cyclopenta[a]phenanthrenes, closely related to the chemical compound , have been synthesized and tested for various activities, including carcinogenicity. For instance, 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene, synthesized via different routes, displayed surprising carcinogenic properties in mice, despite lacking conjugation in ring D, which is typically essential for biological activity. This raises questions about the metabolic oxidation of these compounds in the skin at the benzylic C-17 position (Bhatt, 1988).
Chemical Structure and Carcinogenicity Correlation
Research has explored the relationship between the chemical structure of cyclopenta[a]phenanthrene derivatives and their carcinogenicity. Studies involving mouse skin painting with various cyclopenta[a]phenanthrene derivatives demonstrated that certain structural features, such as the presence of specific substituents, significantly influenced their carcinogenic potential. This research is crucial for understanding the potential health risks associated with these compounds (Coombs, Bhatt & Croft, 1973).
Molecular Orbital Calculations and Carcinogenicity
In-depth studies have been conducted on the molecular structures of cyclopenta[a]phenanthrenes, using X-ray crystallography and CNDO/2 molecular orbital calculations. These studies aimed to correlate the molecular structures with their carcinogenic properties. Such research provides valuable insights into the electronic properties of these compounds and their biological interactions, which are crucial for understanding their potential health impacts and applications in medicinal chemistry (Clayton et al., 1983).
Synthesis and Reactivity
The synthesis and reactivity of cyclopenta[a]phenanthrenes have been extensively studied, shedding light on their potential applications in chemical synthesis and material science. These studies involve various synthetic routes and reactions, contributing to the broader understanding of polycyclic aromatic hydrocarbons and their derivatives (Coombs, Jaitly & Crawley, 1970).
Propiedades
IUPAC Name |
(16E)-16-[[4-(difluoromethoxy)phenyl]methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2O3/c1-27-12-11-22-21-10-8-20(31-2)14-17(21)5-9-23(22)24(27)15-18(25(27)30)13-16-3-6-19(7-4-16)32-26(28)29/h3-4,6-8,10,13-14,22-24,26H,5,9,11-12,15H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYMIDMUFXWPCF-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=C(C=C4)OC(F)F)C2=O)CCC5=C3C=CC(=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)OC(F)F)/C2=O)CCC5=C3C=CC(=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

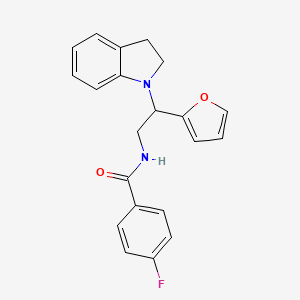


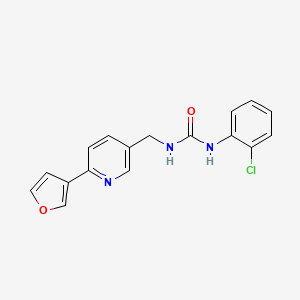
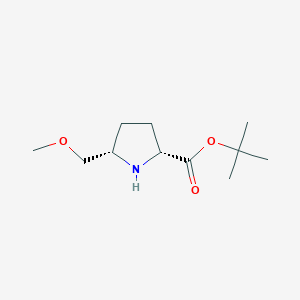
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B2600386.png)

![N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2600388.png)
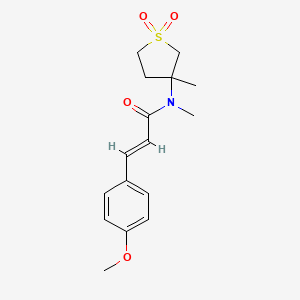
![2-(3-chlorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2600391.png)
![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2600394.png)
